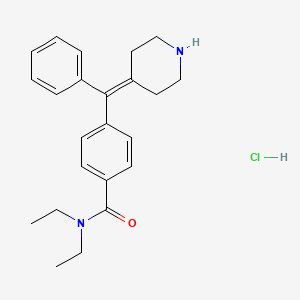
(S)-Lisinopril Dimer-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lisinopril Dimer-d5 is a deuterated form of the (S)-Lisinopril Dimer, a compound derived from the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for scientific research. This compound is primarily used in pharmacological studies to understand the metabolism and pharmacokinetics of lisinopril.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer-d5 involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration of Precursors: The initial step involves the incorporation of deuterium into the precursor molecules. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of the Dimer: The deuterated precursors are then subjected to dimerization reactions under controlled conditions. This typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Deuteration Process: Utilizing industrial-scale reactors and deuterium sources to produce large quantities of deuterated precursors.
Optimizing Reaction Conditions: Fine-tuning the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity of the dimer.
化学反応の分析
Types of Reactions: (S)-Lisinopril Dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dimer into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Lisinopril Dimer-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and distribution of lisinopril in the body.
Drug Development: Helps in the development of new ACE inhibitors with improved stability and efficacy.
Isotope Labeling: Serves as a labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways.
Biological Research: Investigated for its potential effects on various biological pathways and its role in inhibiting ACE.
作用機序
The mechanism of action of (S)-Lisinopril Dimer-d5 involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The deuterium atoms in the compound may also contribute to its stability and prolonged activity in the body.
類似化合物との比較
Lisinopril: The non-deuterated form of the compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer half-life and different metabolic profile.
Uniqueness: (S)-Lisinopril Dimer-d5 is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterated form provides insights into the metabolism and distribution of lisinopril that are not possible with the non-deuterated form.
特性
CAS番号 |
1356847-97-6 |
|---|---|
分子式 |
C42H60N6O9 |
分子量 |
798.006 |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
InChIキー |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











